4-(iso-Butylthio)phenyl methyl sulfide
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Overview
Description
4-(iso-Butylthio)phenyl methyl sulfide is an organic compound with the molecular formula C11H16S2 It is characterized by the presence of a phenyl ring substituted with a methyl sulfide group and an iso-butylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(iso-Butylthio)phenyl methyl sulfide typically involves the reaction of 4-bromothioanisole with iso-butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust catalysts and optimized reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(iso-Butylthio)phenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(iso-Butylthio)phenyl methyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(iso-Butylthio)phenyl methyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
4-Methylthioanisole: Similar structure but lacks the iso-butylthio group.
4-(tert-Butylthio)phenyl methyl sulfide: Similar structure with a tert-butylthio group instead of an iso-butylthio group.
4-(Ethylthio)phenyl methyl sulfide: Similar structure with an ethylthio group instead of an iso-butylthio group.
Uniqueness
4-(iso-Butylthio)phenyl methyl sulfide is unique due to the presence of the iso-butylthio group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H16S2 |
---|---|
Molecular Weight |
212.4 g/mol |
IUPAC Name |
1-(2-methylpropylsulfanyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16S2/c1-9(2)8-13-11-6-4-10(12-3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
ADZOORQZJKRBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)SC |
Origin of Product |
United States |
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